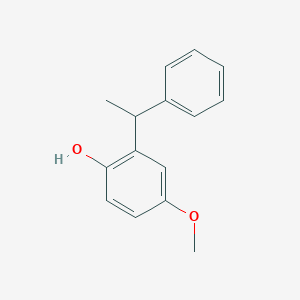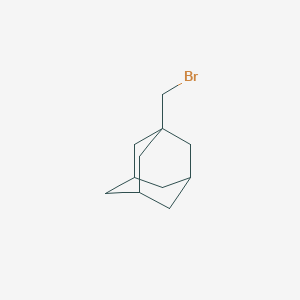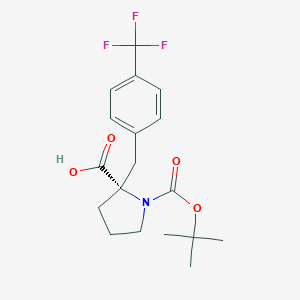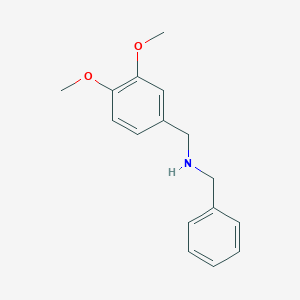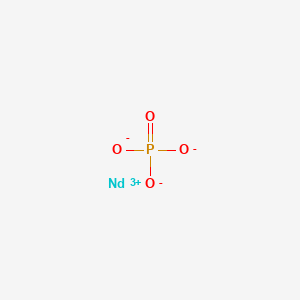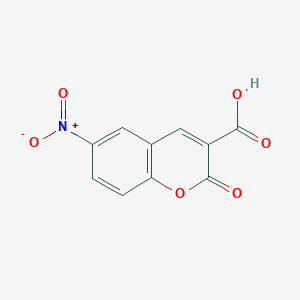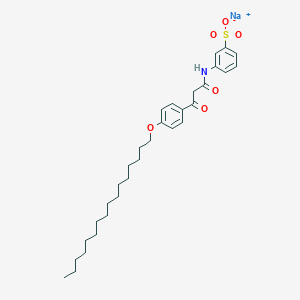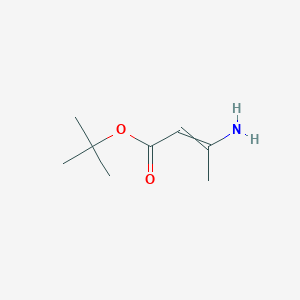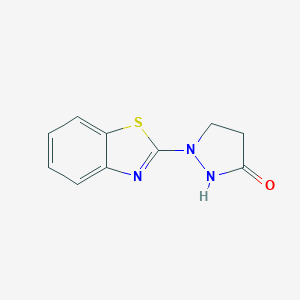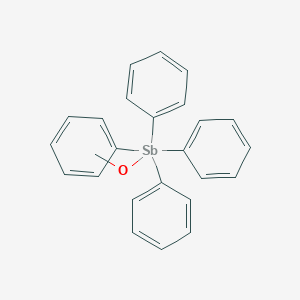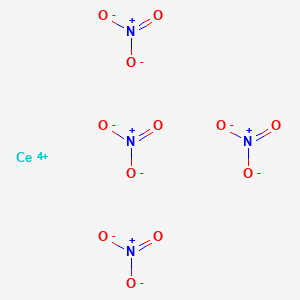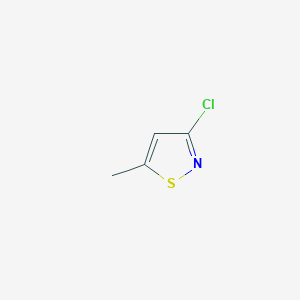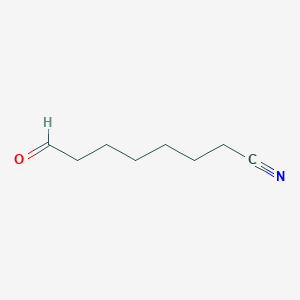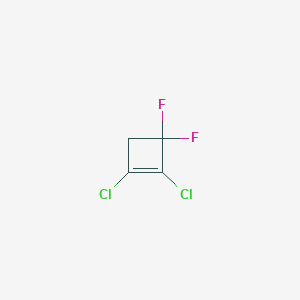
Amurensine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amurensine is a natural product that is found in the stems of the Amur cork tree. This compound has been the subject of much scientific research due to its potential therapeutic properties. Amurensine has been found to exhibit a range of biochemical and physiological effects, making it an interesting target for further investigation.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects
Amurensine, particularly amurensin H, exhibits anti-inflammatory properties, making it potentially beneficial for treating allergic airway inflammation. Studies have demonstrated its effectiveness in reducing inflammation in models of asthma and chronic obstructive pulmonary disease (COPD). Amurensin H was found to inhibit the production of inflammatory mediators and improve histological alterations in lung tissues, indicating its therapeutic potential in respiratory conditions (Yi-tang Li et al., 2006); (Yannan Fan et al., 2019).
Antioxidant Activity
Amurensine compounds have shown significant antioxidant activities. These include the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting their potential use in preventing oxidative stress-related diseases. The effectiveness of these compounds as antioxidants varies depending on their structural features (D. Ha et al., 2009).
Cardiovascular Health
Amurensin G, a component of amurensine, shows promise in cardiovascular health due to its vasodilation effect. This effect is mediated through the phosphorylation of endothelial nitric oxide synthase (eNOS), suggesting its potential in treating cardiovascular diseases like atherosclerosis (T. T. Hien et al., 2012).
Chondroprotective and Anti-Inflammatory Effects
In the context of osteoarthritis, amurensin H has been shown to possess chondroprotective and anti-inflammatory effects. It regulates signals such as TLR4/Syk/NF-κB, which are involved in cartilage degeneration and inflammation, suggesting its potential therapeutic application in osteoarthritis treatment (Pei Ma et al., 2019).
Neuroprotective Effects
Amurensin G has been identified as a neuroprotective agent, particularly in the context of Parkinson's disease. It induces autophagy and mitigates cellular toxicities in models of Parkinson's disease, suggesting its potential use in neurodegenerative disease therapies (Hyun-Wook Ryu et al., 2013).
Cancer Research
Amurensine has shown potential in cancer research, particularly in the context of lung tumorigenesis. Dietary administration of berberine, a component of Phellodendron amurense, has been found to inhibit cell cycle progression and lung tumorigenesis, highlighting its potential as a therapeutic or chemopreventive agent in lung cancer (M. James et al., 2011).
Urological Disorders
Extracts from Phellodendron amurense, containing amurensine, have demonstrated effectiveness in treating urological disorders by inhibiting prostate contractility. This suggests its utility in conditions such as benign prostatic hyperplasia (BPH) (Yuan-li Xu & S. Ventura, 2010).
Propiedades
Número CAS |
10481-92-2 |
|---|---|
Nombre del producto |
Amurensine |
Fórmula molecular |
C19H19NO4 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
(1S,11R)-15-methoxy-19-methyl-5,7-dioxa-19-azapentacyclo[9.7.2.02,10.04,8.012,17]icosa-2,4(8),9,12,14,16-hexaen-14-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-8-14-11-5-16(21)17(22-2)4-10(11)3-15(20)13-7-19-18(6-12(13)14)23-9-24-19/h4-7,14-15,21H,3,8-9H2,1-2H3/t14-,15+/m1/s1 |
Clave InChI |
BXWVSGUITWLTOD-CABCVRRESA-N |
SMILES isomérico |
CN1C[C@@H]2C3=CC(=C(C=C3C[C@H]1C4=CC5=C(C=C24)OCO5)OC)O |
SMILES |
CN1CC2C3=CC(=C(C=C3CC1C4=CC5=C(C=C24)OCO5)OC)O |
SMILES canónico |
CN1CC2C3=CC(=C(C=C3CC1C4=CC5=C(C=C24)OCO5)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



